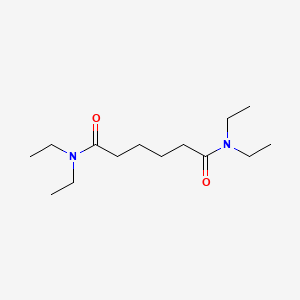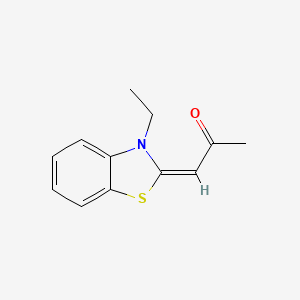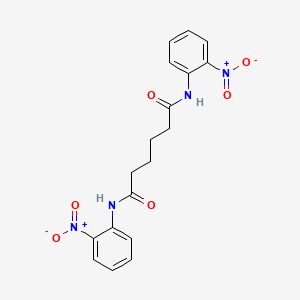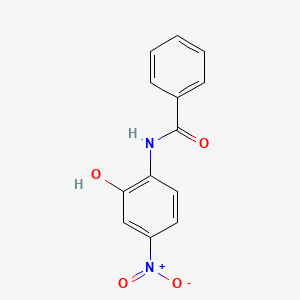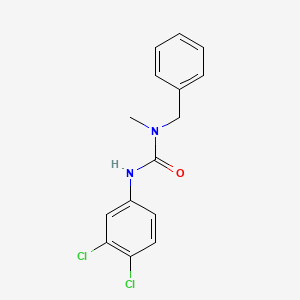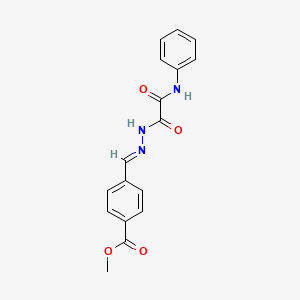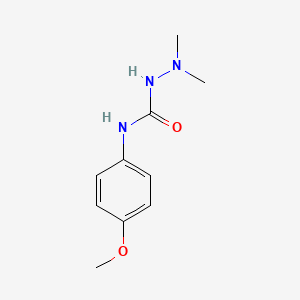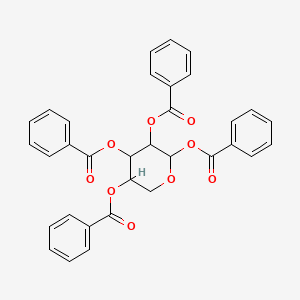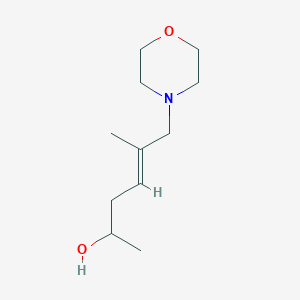
5-Methyl-6-morpholino-4-hexen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-morpholino-4-hexen-2-OL: is an organic compound with the molecular formula C11H21NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-morpholino-4-hexen-2-OL typically involves the reaction of morpholine with a suitable hexenol precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 5-methyl-4-hexen-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methyl-6-morpholino-4-hexen-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Functionalized morpholine derivatives
Applications De Recherche Scientifique
Chemistry: 5-Methyl-6-morpholino-4-hexen-2-OL is used as an intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its morpholine ring is a common motif in many pharmaceuticals, making it a valuable precursor in drug discovery.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents. Research into its biological activity and mechanism of action can lead to the discovery of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-morpholino-4-hexen-2-OL involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
- 3-Methyl-5-hexen-3-ol
- 3-Ethyl-5-hexen-3-ol
- 3,5-Dimethyl-5-hexen-3-ol
- 3-Methyl-1-hexen-3-ol
- 5-Methyl-1-hexen-3-ol
Comparison: 5-Methyl-6-morpholino-4-hexen-2-OL is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other hexenol derivatives, this compound offers enhanced reactivity and potential for functionalization. Its morpholine ring also provides additional sites for interaction with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
72908-62-4 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
(E)-5-methyl-6-morpholin-4-ylhex-4-en-2-ol |
InChI |
InChI=1S/C11H21NO2/c1-10(3-4-11(2)13)9-12-5-7-14-8-6-12/h3,11,13H,4-9H2,1-2H3/b10-3+ |
Clé InChI |
KTWDFYADAJXZMB-XCVCLJGOSA-N |
SMILES isomérique |
CC(C/C=C(\C)/CN1CCOCC1)O |
SMILES canonique |
CC(CC=C(C)CN1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




